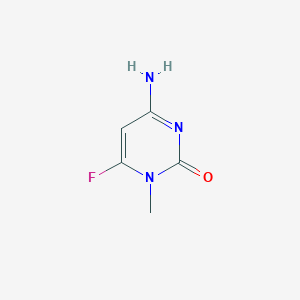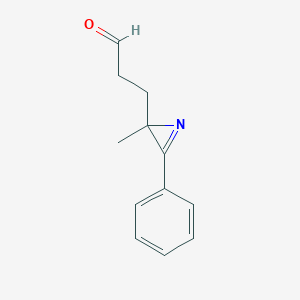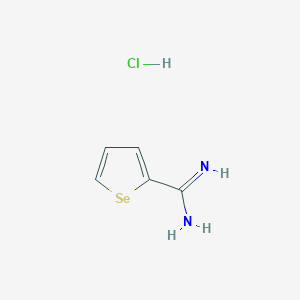
2,6-Dichloro-4-((methylthio)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-((methylthio)methyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with two chlorine atoms and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((methylthio)methyl)pyridine typically involves the chlorination of 4-((methylthio)methyl)pyridine. One common method is the reaction of 4-((methylthio)methyl)pyridine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can help in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
2,6-Dichloro-4-((methylthio)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-4-((methylthio)methyl)pyridine or 2,6-dithiopyridine derivatives.
Oxidation Reactions: Products include 2,6-dichloro-4-((methylsulfinyl)methyl)pyridine or 2,6-dichloro-4-((methylsulfonyl)methyl)pyridine.
Reduction Reactions: Products include 2,6-dichloro-4-methylpyridine or this compound derivatives.
科学研究应用
2,6-Dichloro-4-((methylthio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
作用机制
The mechanism of action of 2,6-Dichloro-4-((methylthio)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2,4-Dichloro-6-methylpyrimidine: Contains a pyrimidine ring with similar substitution patterns.
4,6-Dichloro-2-methylpyrimidine: Another pyrimidine derivative with similar functional groups.
Uniqueness
2,6-Dichloro-4-((methylthio)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H7Cl2NS |
|---|---|
分子量 |
208.11 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2NS/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI 键 |
LUOZYXGTYGLLPU-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC(=NC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


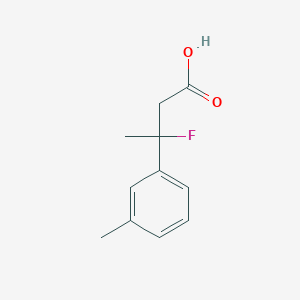
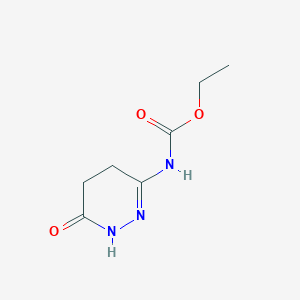

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
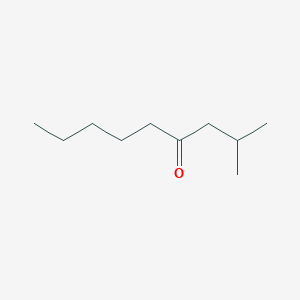
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
